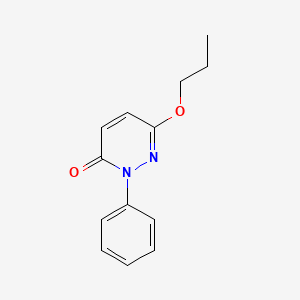

2-phenyl-6-propoxy-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

2-phenyl-6-propoxypyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-10-17-12-8-9-13(16)15(14-12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMCUOCHSXQLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 3(2H)-pyridazinones exhibit significant analgesic and anti-inflammatory activities. 2-Phenyl-6-propoxy-3(2H)-pyridazinone has been evaluated alongside other pyridazinone analogs for its effectiveness in pain relief and inflammation reduction.

- Mechanism of Action : The analgesic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Comparative Efficacy : In studies, certain pyridazinone derivatives have shown to be more potent than established analgesics like emorfazone, demonstrating a favorable side effect profile .

-

Case Studies :

- A series of experiments indicated that 2-substituted pyridazinones exhibited high analgesic activity without ulcerogenic effects, making them suitable candidates for further development as safer NSAIDs .

- Specific compounds derived from this class demonstrated up to seven-fold increased potency over traditional analgesics in animal models .

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be enhanced through structural modifications. Research has shown that varying substituents on the pyridazinone ring can significantly affect biological activity:

| Substituent | Effect on Activity |

|---|---|

| Alkoxy groups | Increase in analgesic potency |

| Aryl groups | Modulation of anti-inflammatory effects |

| Halogenation | Potential increase in selectivity |

These modifications allow for the fine-tuning of pharmacological properties, optimizing therapeutic outcomes while minimizing adverse effects .

Agrochemical Applications

Pyridazinones, including this compound, are also being investigated for their agrochemical potential:

- Herbicidal Activity : Some derivatives have shown promise as herbicides due to their ability to inhibit specific metabolic pathways in plants .

- Insecticidal Properties : Compounds within this class have been evaluated for their effectiveness against various agricultural pests, potentially serving as safer alternatives to conventional insecticides .

Comparison with Similar Compounds

Table 1: Key Pyridazinone Derivatives and Their Properties

Substituent Effects on Activity

Position 2 Substitutions

- Phenyl vs. In contrast, 2-methyl or 2-alkyl derivatives (e.g., Emorfazone) show reduced steric hindrance but lower receptor affinity .

- Piperazine/Benzyl Groups : Derivatives with 2-(2-fluorophenyl)piperazine () exhibit CNS activity due to improved lipophilicity and BBB penetration, whereas 2-benzyl groups () are linked to herbicidal and anti-HIV activities .

Position 6 Substitutions

- Propoxy vs. However, excessive chain length may reduce solubility .

- Chlorine/Hydroxyl Groups : 5-Chloro-6-phenyl derivatives () show enhanced antimicrobial activity due to electron-withdrawing effects, while 6-hydroxy derivatives () are less stable but serve as intermediates for further functionalization .

Position 3/4/5 Modifications

- Morpholino/Amino Groups: Morpholino at position 6 () or amino at position 4 () enhances enzyme inhibition (e.g., SIRT2 or COX), likely via hydrogen bonding or charge interactions .

- Vinyl/Piperidine Groups: 5-Vinyl substitution () increases antinociceptive potency, while 5-piperidine groups () contribute to antihypertensive effects through vasodilation mechanisms .

Pharmacological and Physicochemical Comparisons

- Solubility : The target compound’s propoxy group may offer a balance between solubility (aided by ether oxygen) and lipophilicity, unlike 6-chloro derivatives (), which are less soluble but more reactive .

- Metabolic Stability : Propoxy chains are less prone to rapid oxidative metabolism than ethoxy or methyl groups, as seen in Emorfazone .

- Selectivity: Fluorine-containing derivatives () exhibit higher selectivity for CNS targets, while morpholino derivatives () are selective for SIRT2 over other sirtuins .

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-phenyl-6-propoxy-3(2H)-pyridazinone and its analogs?

A1. The synthesis typically involves:

- Stepwise alkylation : Reacting 6-hydroxy-2-phenyl-3(2H)-pyridazinone with propyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in acetone .

- Acid-catalyzed cyclization : Heating substituted pyridazine precursors (e.g., 3-chloropyridazine derivatives) in glacial acetic acid to form the pyridazinone core .

- Hydrazine condensation : Combining glyoxalic acid, substituted acetophenones, and hydrazine hydrate to generate the dihydropyridazinone scaffold, followed by propoxy substitution .

Example : A derivative, 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, was synthesized via similar methods with a melting point of 256–258°C .

Structural and Spectral Characterization

Q. Q2. How is the structure of this compound validated experimentally?

A2. Key techniques include:

- X-ray crystallography : Determines bond lengths and angles (e.g., C=O at ~1.23 Å in pyridazinones) .

- IR spectroscopy : Confirms the carbonyl (C=O) stretch at ~1660 cm⁻¹ and N-H vibrations .

- NMR : Distinct signals for the propoxy group (e.g., δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .

Data example : A related compound, 6-benzyloxy-2-phenylpyridazin-3(2H)-one, showed a planar pyridazinone ring with a dihedral angle of 85.2° between substituents .

Bioactivity Screening

Q. Q3. What preliminary biological activities have been reported for 6-substituted-3(2H)-pyridazinone derivatives?

A3.

- Antiplatelet activity : Derivatives with phenyl and alkyloxy groups inhibit platelet aggregation via cAMP pathway modulation .

- Cardiotonic effects : 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones exhibit positive inotropic activity in isolated guinea pig atria (EC₅₀ = 0.1–10 µM) .

- Anti-inflammatory action : Analogs like 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone showed potency comparable to indomethacin in carrageenan-induced edema models .

Advanced Structure-Activity Relationships (SAR)

Q. Q4. How does substitution at position 6 influence the pharmacological profile of 3(2H)-pyridazinones?

A4.

- Phenyl groups : Enhance antiplatelet and cardiotonic activity due to hydrophobic interactions with target receptors .

- Propoxy vs. ethoxy : Longer alkyl chains (e.g., propoxy) improve metabolic stability but may reduce solubility. For example, 6-propoxy derivatives showed 2-fold higher plasma half-lives than ethoxy analogs in rodent models .

- Electron-withdrawing groups : Substitutions like chlorine at position 4 increase anti-inflammatory potency by enhancing electrophilicity .

Optimization Strategies

Q. Q5. What strategies are employed to enhance the bioavailability of this compound?

A5.

- Prodrug design : Esterification of the pyridazinone nitrogen (e.g., ethyl acetate derivatives) improves oral absorption. Hydrolysis in vivo regenerates the active compound .

- Salt formation : Hydrochloride salts of amino-substituted derivatives (e.g., 6-(4-aminophenyl) analogs) enhance water solubility .

- Co-crystallization : Improves thermal stability; e.g., a co-crystal with succinic acid increased melting point by 15°C .

Mechanistic Studies

Q. Q6. What molecular targets are implicated in the cardiotonic activity of 6-substituted pyridazinones?

A6.

- Phosphodiesterase III (PDE III) inhibition : Increases cAMP levels, enhancing myocardial contractility. Derivatives with 4,5-dihydro substitution showed IC₅₀ values of 0.5–2.0 µM .

- Calcium sensitization : Pyridazinones like pimobendan bind to troponin C, improving myofilament responsiveness to calcium .

Data Contradictions and Resolution

Q. Q7. How can conflicting reports on the inotropic activity of 6-phenyl-3(2H)-pyridazinone derivatives be resolved?

A7.

- Species variability : Guinea pig atria may show stronger responses than rat models due to differences in PDE III isoform expression .

- Experimental conditions : Varying preloads (e.g., 1–2 g tension in isolated heart preparations) can alter contractility measurements .

- Impurity interference : Early studies using <95% pure compounds (e.g., lit. mp 201–204°C vs. recrystallized mp 256–258°C) may skew results .

Analytical Method Development

Q. Q8. What advanced analytical methods are used to quantify this compound in biological matrices?

A8.

- HPLC-MS/MS : LOQ of 5 ng/mL in plasma using C18 columns and ESI+ ionization .

- Microscopy : Hot-stage microscopy tracks polymorphic transitions (e.g., Form I to Form II at 190°C) .

- DFT calculations : Predicts reactive sites for electrophilic substitution (e.g., C6 position) using B3LYP/6-31G(d) basis sets .

Safety and Toxicity

Q. Q9. What are the known toxicological profiles of 6-substituted-3(2H)-pyridazinones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.